molecular formula C14H10F2N2O3 B5692669 N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide

N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide

Cat. No.: B5692669
M. Wt: 292.24 g/mol
InChI Key: ISYUDSKQJHUZJG-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of two fluorine atoms on the phenyl ring, a methyl group, and a nitro group on the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide typically involves the condensation of 2,4-difluoroaniline with 3-methyl-2-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an anhydrous solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product in high yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols, suitable solvents, and sometimes a catalyst.

    Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.

Major Products Formed

    Reduction: N-(2,4-difluorophenyl)-3-methyl-2-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2,4-difluoroaniline and 3-methyl-2-nitrobenzoic acid.

Scientific Research Applications

N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and inhibition mechanisms.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the nitro group and fluorine atoms can enhance its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming stable complexes with the active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-2-fluorobenzamide
  • N-(2,4-difluorophenyl)-2,4-difluorobenzamide
  • N-(2,4-difluorophenyl)-3-methylbenzamide

Uniqueness

N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide is unique due to the presence of both a nitro group and a methyl group on the benzamide structure. This combination of substituents can significantly influence its chemical reactivity and biological activity compared to other similar compounds. The specific arrangement of these groups can also affect its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-3-methyl-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2N2O3/c1-8-3-2-4-10(13(8)18(20)21)14(19)17-12-6-5-9(15)7-11(12)16/h2-7H,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYUDSKQJHUZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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